molecular formula C12H11F3O2 B3060359 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid CAS No. 29765-44-4

1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid

Cat. No.: B3060359
CAS No.: 29765-44-4
M. Wt: 244.21
InChI Key: URFNSANNKDYAQQ-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid (CAS 29765-44-4) is a valuable chemical building block in medicinal and organic chemistry research. This compound features a cyclopropane ring fused to a carboxylic acid functional group, which is substituted with a 3-(trifluoromethyl)benzyl moiety. The carboxylic acid group is a highly versatile and polar functional group, known for its excellent chemical and physical properties, including high solubility in polar solvents and a high boiling point . This functionality is a key precursor for the preparation of various critical derivatives, most notably esters and amides, through well-established reactions such as esterification and amidation . The Steglich esterification, for instance, is a particularly useful method for forming esters from this and similar acids under mild, neutral conditions, which is essential for working with acid-sensitive molecules . The presence of the cyclopropane ring is a common motif in synthetic and natural products, while the trifluoromethyl group on the aromatic ring is known to enhance metabolic stability and modulate lipophilicity, making it a feature of significant interest in the design of novel bioactive molecules . In the field of nanotechnology, carboxylic acids like this one serve as important surface modifiers for metallic nanoparticles and carbon nanostructures. They act as stabilizers to prevent nanoparticle agglomeration by providing coordination to the nanoparticle surface, and they also influence the size, morphology, and solubility of the resulting nanomaterials . Furthermore, this compound can be utilized in multicomponent reactions, such as the Ugi and Passerini reactions, which are powerful tools for the rapid generation of molecular diversity in chemical libraries . Researchers can employ this acid in coupling reactions to form new carbon-carbon bonds or reduce the carboxyl group to an alcohol using powerful hydride reagents like lithium aluminum hydride . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)9-3-1-2-8(6-9)7-11(4-5-11)10(16)17/h1-3,6H,4-5,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFNSANNKDYAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601170363
Record name 1-[[3-(Trifluoromethyl)phenyl]methyl]cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29765-44-4
Record name 1-[[3-(Trifluoromethyl)phenyl]methyl]cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29765-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[3-(Trifluoromethyl)phenyl]methyl]cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclopropanation and trifluoromethylation steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Trifluoromethylating agents like trifluoromethyl iodide (CF3I) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the cyclopropane ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The compound’s structural analogs differ primarily in the substituents on the aromatic ring or cyclopropane moiety. Key examples include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key References
1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid -CF₃ at benzyl 3-position C₁₂H₁₁F₃O₂ Not provided
1-(3-Bromophenyl)cyclopropanecarboxylic acid -Br at phenyl 3-position C₁₀H₉BrO₂ 241.08 (calc)
1-(3-Chlorophenyl)cyclopropanecarboxylic acid -Cl at phenyl 3-position C₁₀H₉ClO₂ 196.63 (calc)
1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic acid -F and -CH₃ at phenyl 3,5-positions C₁₁H₁₁FO₂ 194.20
1-(Trifluoromethyl)cyclopropanecarboxylic acid -CF₃ directly on cyclopropane C₅H₅F₃O₂ 154.09

Key Observations :

  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, enhancing acidity and influencing binding interactions in biological systems compared to halogens (-Br, -Cl) .
Physicochemical Properties
Property 1-(3-(Trifluoromethyl)benzyl) analog 1-(3-Bromophenyl) analog 1-(3-Chlorophenyl) analog 1-(Trifluoromethyl)cyclopropane analog
Molecular Weight ~280 (estimated) 241.08 196.63 154.09
Lipophilicity (LogP) High (due to -CF₃ and benzyl) Moderate Moderate Moderate
Acidic Strength (pKa) ~3.5 (carboxylic acid) ~4.0 ~4.0 ~3.5

Key Observations :

  • Halogenated analogs exhibit similar pKa values but lower metabolic stability compared to -CF₃ derivatives .

Key Observations :

  • All analogs share acute toxicity (oral, dermal) due to the carboxylic acid group and halogen/-CF₃ substituents .

Biological Activity

Overview

1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid, with the molecular formula C12H11F3O2 and CAS number 29765-44-4, is an organic compound characterized by a cyclopropane ring linked to a benzyl group that has a trifluoromethyl substitution. Its unique structure imparts significant biological activity, making it a valuable compound in various fields, particularly in medicinal chemistry and biological research.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and specificity, while the cyclopropane ring contributes to structural rigidity. These features enable the modulation of biochemical pathways, which can lead to various pharmacological effects.

Antioxidant Properties

Research indicates that compounds similar to this compound can influence the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative stress. Inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) has been associated with potential therapeutic effects in diseases related to oxidative stress and inflammation .

Anticancer Activity

The compound has shown promise in preclinical studies for its potential anticancer properties. It may inhibit cell proliferation by affecting signaling pathways involved in cancer cell growth. A study indicated that certain derivatives of cyclopropanecarboxylic acids exhibit antiproliferative effects against various cancer cell lines, suggesting that this compound could be explored further for its anticancer potential.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Variations in the trifluoromethyl position and modifications to the cyclopropane ring can significantly affect its potency and selectivity. For instance, studies have shown that small changes in the molecular structure can lead to substantial differences in biological activity, emphasizing the need for detailed SAR analysis .

Comparative Analysis with Similar Compounds

Compound NameStructure DescriptionNotable Biological Activity
1-(3-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acidSimilar trifluoromethyl substitutionAnticancer properties
1-(4-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acidDifferent position of trifluoromethyl groupPotential enzyme inhibition
1-(2-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acidAnother positional variantVaries in binding affinity

Case Studies

  • Nrf2-Keap1 Interaction Study : A series of macrocyclic compounds were evaluated for their ability to inhibit the Nrf2-Keap1 PPI. Among these, derivatives similar to this compound demonstrated effective binding with a dissociation constant (K_D) of approximately 4 µM, indicating good potential for further development as therapeutic agents against oxidative stress-related diseases .
  • Antiproliferative Effects : In vitro studies have shown that certain derivatives exhibit significant antiproliferative effects against human cancer cell lines. For example, a related compound was found to reduce cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment, highlighting the potential of structurally similar compounds in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for 1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclopropanation via carbene insertion or ring-closing strategies. For example, a related cyclopropane derivative was synthesized by treating a precursor with lithium hydroxide in methanol/water, followed by purification via silica gel column chromatography (hexane/ethyl acetate) . Key optimization steps include:

  • Temperature control : Reactions are often initiated at 0°C to minimize side reactions.
  • Purification : Gradient elution in column chromatography improves yield and purity.
  • Acid/Base Workup : Citric acid washes remove unreacted bases, enhancing product isolation .

Q. How is this compound characterized using spectroscopic techniques?

Standard characterization includes:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR identify structural features (e.g., trifluoromethyl group at δ −88 to −91 ppm in 19F^{19}\text{F} NMR) .
  • HRMS : Validates molecular weight with <1 ppm error (e.g., [M+Na+^+] at 456.0498 vs. calculated 456.0502) .
  • HPLC : Purity assessment (>98%) via high-performance liquid chromatography under acidic mobile phases .

Q. What solubility and stability considerations are critical for handling this compound?

  • Solubility : Limited aqueous solubility necessitates polar aprotic solvents (e.g., DMSO, methanol) for biological assays.
  • Stability : Hydrolytic degradation of the cyclopropane ring under strong acids/bases requires storage at −20°C in inert atmospheres .

Advanced Research Questions

Q. What strategies mitigate cyclopropane ring instability in physiological environments?

  • Steric Shielding : Introducing bulky substituents adjacent to the cyclopropane ring reduces ring strain.
  • Prodrug Design : Esterification of the carboxylic acid group enhances metabolic stability, as seen in related cyclopropane derivatives .
  • pH Buffering : Formulating with citrate buffers (pH 4–6) minimizes acid-catalyzed degradation .

Q. How do structural modifications (e.g., trifluoromethyl position) affect biological activity?

  • Case Study : A pyrazole analog with a 3-(trifluoromethyl)benzyl group exhibited anti-proliferative activity in prostate cancer via mTOR/p70S6K inhibition, while positional isomers showed reduced potency .
  • Key Insight : The trifluoromethyl group’s electron-withdrawing effects enhance target binding affinity, but steric hindrance at the 3-position optimizes pharmacokinetics .

Q. What computational models predict target interactions for this compound?

  • Docking Studies : Molecular docking with AutoDock Vina identifies potential binding to kinase domains (e.g., mTOR) using the cyclopropane-carboxylic acid as a hydrogen bond donor .
  • MD Simulations : All-atom simulations (AMBER force field) assess stability of ligand-target complexes over 100 ns trajectories .

Q. How can contradictions in reported biological data be resolved?

  • Assay Variability : Discrepancies in IC50_{50} values may arise from differences in cell lines (e.g., LNCaP vs. PC3 prostate cancer models) .
  • Metabolic Interference : Liver microsome assays (e.g., human vs. murine) reveal species-specific CYP450 metabolism impacting efficacy .

Q. What in vivo models evaluate pharmacokinetics and toxicity?

  • Xenograft Models : Subcutaneous prostate tumor xenografts in nude mice assess tumor volume reduction and systemic toxicity (e.g., liver enzyme ALT/AST levels) .
  • Pharmacokinetic Parameters : Oral bioavailability (<20% in rodents) necessitates intravenous administration for stable plasma concentrations .

Q. How are structure-activity relationship (SAR) studies designed for analogs?

  • Core Modifications : Replace the benzyl group with heteroaromatic rings (e.g., pyridine) to probe electronic effects.
  • Substituent Scanning : Systematic variation of trifluoromethyl position (ortho/meta/para) identifies meta as optimal for potency .

Q. What challenges arise in enantioselective synthesis, and how are they addressed?

  • Chiral Resolution : Use of (S)-α-methylbenzylamine as a resolving agent separates enantiomers via diastereomeric salt formation .
  • Asymmetric Catalysis : Rhodium-catalyzed cyclopropanation with chiral ligands (e.g., BOX ligands) achieves >90% enantiomeric excess .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-(Trifluoromethyl)benzyl)cyclopropanecarboxylic acid

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